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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS2179,

a well-characterized antagonist of the P2Y1 receptor. The document details its binding affinity

and functional activity across various P2Y receptor subtypes, presents detailed experimental

protocols for assessing its pharmacological properties, and illustrates key signaling pathways

and experimental workflows.

Introduction to MRS2179 and P2Y Receptors
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic nucleotide

analogue that has been instrumental in elucidating the physiological roles of the P2Y1 receptor.

[1] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by

extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate

(ADP). These receptors are involved in a wide array of physiological processes, including

platelet aggregation, neurotransmission, and inflammation, making them attractive targets for

therapeutic intervention. Understanding the selectivity profile of a compound like MRS2179 is

crucial for its use as a specific pharmacological tool and for the development of novel

therapeutics with minimal off-target effects.

Selectivity Profile of MRS2179
The selectivity of MRS2179 has been evaluated against a range of P2Y and P2X receptor

subtypes. The following tables summarize the available quantitative data on its antagonist
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activity.

Table 1: Antagonist Activity of MRS2179 at the P2Y1
Receptor

Receptor Species Assay Type Parameter Value Reference

P2Y1 Human
Radioligand

Binding
Ki 84 nM [2]

P2Y1 Human
Functional

Assay
KB 100 nM [3]

Table 2: Selectivity Profile of MRS2179 against other P2Y
and P2X Receptors
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Receptor Parameter Value Comments Reference

P2Y Subtypes

P2Y2 -
No significant

activity

Selective over

P2Y2 receptors.
[3]

P2Y4 -
No significant

activity

Selective over

P2Y4 receptors.
[3]

P2Y6 -
No significant

activity

Selective over

P2Y6 receptors.
[3]

P2Y11 -
No significant

activity

Did not

antagonize

calcium increase

induced by

purinergic

activation of

human P2Y11

receptors.

[4]

P2Y12 -
Not a primary

target

While used in

studies involving

P2Y12, specific

inhibitory

constants are not

widely reported.

[2][5]

[2][5]

P2Y13 -

No significant

activity up to 100

µM

Did not

antagonize the

stimulatory effect

of ADP on the

P2Y13 receptor.

P2Y14 -
No significant

activity reported

Specific

inhibitory

constants are not

widely reported.
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P2X Subtypes

P2X1 IC50 1.15 µM [3]

P2X2 -
No significant

activity
[3]

P2X3 IC50 12.9 µM [3]

P2X4 -
No significant

activity
[3]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

selectivity profile of MRS2179.

Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by

measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells,

CHO, or 1321N1 human astrocytoma cells).[3]

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[3]

Unlabeled test compound (MRS2179).[3]

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[3]

Wash buffer (ice-cold binding buffer).[3]

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

Scintillation cocktail.

96-well filter plates.
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Vacuum filtration manifold.

Scintillation counter.

Procedure:

Thaw the P2Y1 receptor membrane preparation on ice.

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

[3]

In a 96-well plate, add the following in order:

100 µL of membrane suspension.

50 µL of binding buffer with or without the unlabeled test compound (MRS2179) at various

concentrations.

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

[3]

To determine non-specific binding, use a high concentration of a known P2Y1 antagonist

(e.g., 10 µM unlabeled MRS2500).[3]

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the

binding to reach equilibrium.[3]

Terminate the binding reaction by rapid filtration through the glass fiber filters using a

vacuum manifold.[3]

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

Dry the filters and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity bound to the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff

equation.

Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular

calcium concentration induced by an agonist, providing a measure of its functional potency

(IC50).

Materials:

HEK293 or CHO cells stably expressing the human P2Y1 receptor.[3]

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[3]

P2Y1 receptor antagonist (MRS2179).[3]

96- or 384-well black-walled, clear-bottom assay plates.

Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a

confluent monolayer.[3]

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[3]

Wash the cells with assay buffer to remove excess dye.
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Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another

plate with the P2Y1 agonist.

Place the cell plate and the compound plates into the FLIPR instrument.

Establish a baseline fluorescence reading for each well.

Add the antagonist solution to the cells and incubate for a specified period.

Add the agonist solution to initiate the calcium response.

Monitor the change in fluorescence over time. The antagonist's potency is determined by its

ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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